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1-(4-Amino-2-fluorophenyl)ethanone

Cat. No.: B048902
CAS No.: 112279-56-8
M. Wt: 153.15 g/mol
InChI Key: CSRMETUFNPMTCM-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identification in Research Contexts

In the precise language of chemical research, 1-(4-Amino-2-fluorophenyl)ethanone is identified by a set of specific names and numbers to ensure unambiguous communication among scientists. Its systematic IUPAC name is this compound. It is also commonly referred to by its CAS Registry Number, which is 112279-56-8. aksci.combldpharm.comchemicalbook.comsigmaaldrich.com This unique numerical identifier is assigned by the Chemical Abstracts Service (CAS) and is a definitive way to identify the compound in databases and scientific literature.

Other identifiers include its molecular formula, C₈H₈FNO, and its molecular weight of 153.15 g/mol . bldpharm.com These fundamental properties are crucial for its characterization and use in quantitative chemical reactions.

Interactive Data Table: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
CAS Number 112279-56-8
Molecular Formula C₈H₈FNO
Molecular Weight 153.15 g/mol
Synonyms 4-Amino-2-fluoroacetophenone

Historical Overview of Research on Fluoroacetophenone Derivatives

The study of fluoroacetophenone derivatives is rooted in the broader history of organofluorine chemistry, which began to flourish in the mid-20th century. The introduction of fluorine into organic molecules was found to have profound effects on their physical, chemical, and biological properties. Early research by pioneers in the field demonstrated that the high electronegativity and small size of the fluorine atom could significantly alter the metabolic stability and binding affinity of drug candidates. tandfonline.comnih.gov

The Schiemann reaction, discovered in the 1920s, provided a reliable method for the introduction of fluorine into aromatic rings, paving the way for the synthesis of a wide range of fluoroaromatic compounds, including fluoroacetophenones. The development of new fluorinating reagents and techniques throughout the 20th and 21st centuries has further expanded the accessibility and diversity of these compounds. The initial interest in fluoroacetophenone derivatives was largely driven by their potential as intermediates in the synthesis of pharmaceuticals and agrochemicals. The realization that the fluorine atom could act as a bioisostere for a hydrogen atom or a hydroxyl group, while improving metabolic stability, made these compounds highly attractive targets for medicinal chemists. tandfonline.com

Significance and Scope of this compound in Modern Chemical Research

The significance of this compound in contemporary research lies primarily in its role as a key intermediate for the synthesis of high-value, biologically active molecules. Its trifunctional nature—an aromatic amine, a ketone, and a fluorine substituent—provides multiple reaction sites for chemical modification, allowing for the construction of diverse molecular architectures.

A major area of application for this compound is in the development of kinase inhibitors for cancer therapy. nih.goved.ac.uk Kinases are a class of enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. The 4-aminoquinazoline core, which can be synthesized from this compound, is a well-established pharmacophore in a number of approved kinase inhibitor drugs. nih.gov The fluorine atom in the 2-position can enhance the binding affinity of the final molecule to the target kinase and improve its pharmacokinetic properties.

Furthermore, derivatives of this compound are being investigated for the treatment of neuroinflammatory and neurodegenerative diseases. nih.gov The compound serves as a starting material for the synthesis of molecules that can modulate the activity of targets such as formyl peptide receptor 2 (FPR2), which is involved in the resolution of inflammation in the central nervous system.

Interactive Data Table: Research Applications of this compound

Research AreaApplication
Medicinal Chemistry Synthesis of kinase inhibitors for cancer therapy.
Development of agents for neuroinflammatory diseases.
Synthetic Chemistry Versatile building block for heterocyclic synthesis.
Precursor for the synthesis of complex organic molecules.

Related Chemical Structures and Research Analogues

The research landscape around this compound is enriched by the study of its structural analogues. These related compounds, often differing by the position of the substituents on the phenyl ring or by the nature of the substituents themselves, provide valuable insights into structure-activity relationships (SAR).

One important class of analogues is the isomeric aminofluoroacetophenones, such as 1-(2-Amino-4-fluorophenyl)ethanone and 1-(3-Amino-4-fluorophenyl)ethanone. bldpharm.com The position of the amino and fluoro groups can significantly impact the reactivity of the molecule and the biological activity of its derivatives.

Another relevant group of analogues includes those where the fluorine atom is replaced by other halogens, such as chlorine. For instance, 1-(4-amino-2-chlorophenyl)ethanone (B1281548) has also been utilized in the synthesis of biologically active compounds. researchgate.net Comparing the properties of these halogenated analogues helps researchers to fine-tune the electronic and steric properties of their target molecules.

Furthermore, research on analogues where the acetyl group is modified or where additional substituents are present on the phenyl ring contributes to a deeper understanding of the chemical space and the potential for developing novel compounds with improved therapeutic profiles. For example, derivatives of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine, which can be conceptually linked back to fluorinated phenylpiperazine building blocks, have been studied as inhibitors of human equilibrative nucleoside transporters. frontiersin.orgpolyu.edu.hk

Interactive Data Table: Key Research Analogues of this compound

Compound NameKey Structural DifferenceResearch Relevance
1-(2-Amino-4-fluorophenyl)ethanoneIsomeric position of amino and fluoro groupsComparative studies on reactivity and biological activity.
1-(3-Amino-4-fluorophenyl)ethanoneIsomeric position of amino and fluoro groupsInvestigation of structure-activity relationships.
1-(4-Amino-2-chlorophenyl)ethanoneChlorine instead of fluorineUnderstanding the effect of different halogens on properties.
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amineMore complex derivativeInhibition of nucleoside transporters.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FNO B048902 1-(4-Amino-2-fluorophenyl)ethanone CAS No. 112279-56-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-amino-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRMETUFNPMTCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562305
Record name 1-(4-Amino-2-fluorophenyl)ethan-1-one
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Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112279-56-8
Record name 1-(4-Amino-2-fluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112279-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Amino-2-fluorophenyl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 1 4 Amino 2 Fluorophenyl Ethanone and Its Derivatives

Conventional Synthesis Routes

The conventional synthesis of 1-(4-Amino-2-fluorophenyl)ethanone typically involves a multi-step organic pathway, beginning with commercially available starting materials. The key transformation is the introduction of an amino group onto a fluorinated acetophenone (B1666503) backbone, which is commonly achieved through the reduction of a nitro intermediate.

Multi-step Organic Synthesis Pathways

A prevalent and logical synthetic route to this compound proceeds in two primary stages:

Nitration of a Precursor: The synthesis generally commences with the nitration of a suitable fluoroacetophenone.

Reduction of the Nitro Group: The resulting nitrated intermediate is then subjected to reduction to yield the final aminophenyl ethanone (B97240) product.

A likely pathway starts from 2'-fluoroacetophenone. The nitration of this precursor would yield 1-(2-fluoro-4-nitrophenyl)ethanone (B2471253). This intermediate is then reduced to the target molecule, this compound. This approach is a standard strategy for the synthesis of aromatic amines from nitroarenes acs.orgyoutube.com.

Precursor Compounds and Starting Materials

The selection of appropriate starting materials is critical for the successful synthesis of this compound. The primary precursors and starting materials are detailed below:

Compound Name Role in Synthesis CAS Number
2'-FluoroacetophenoneStarting Material445-27-2
1-(2-Fluoro-4-nitrophenyl)ethanoneIntermediate866579-96-6
3-Fluoroaniline (B1664137)Potential Starting Material372-19-0
1-Fluoro-3-nitrobenzenePotential Starting Material402-67-5

This table is generated based on plausible synthetic routes and commercially available compounds.

2'-Fluoroacetophenone is a logical starting point, which upon nitration gives the key intermediate, 1-(2-fluoro-4-nitrophenyl)ethanone chemicalbook.commolaid.com. An alternative, though less direct route, could potentially start from 3-fluoroaniline aksci.com.

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in the efficiency and selectivity of the synthesis of this compound, particularly in the reduction of the nitro group. A variety of catalytic systems have been developed for the reduction of nitroarenes to anilines, which are applicable to the synthesis of the target compound acs.org.

Common catalytic methods include:

Catalytic Hydrogenation: This is a widely used industrial method. A common catalyst is palladium on carbon (Pd/C), used with hydrogen gas as the reducing agent researchgate.net. Other noble metal catalysts like platinum and rhodium can also be employed researchgate.net.

Metal-Based Reductions: Various metals in the presence of an acid are effective for nitro group reduction. Historically, reagents like iron powder with acetic acid or tin with hydrochloric acid have been used acs.org. These methods are often robust and cost-effective.

The choice of catalyst and reaction conditions can influence the yield and purity of the final product.

Catalyst/Reagent Reaction Type Key Features
Palladium on Carbon (Pd/C)Catalytic HydrogenationHigh efficiency, clean reaction.
Iron Powder/AcidMetal ReductionCost-effective, robust.
Stannous Chloride (SnCl₂)Metal Salt ReductionMild conditions, good selectivity.

This table summarizes common catalytic approaches for the reduction of nitroarenes.

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. For the synthesis of this compound and its derivatives, green chemistry principles are being applied, primarily through the use of alternative energy sources like microwave irradiation and ultrasound. These techniques often lead to shorter reaction times, higher yields, and reduced solvent usage researchgate.nettandfonline.com.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions directly and efficiently. This technique has been shown to accelerate a wide range of chemical transformations, including the reduction of nitroarenes researchgate.net. The key advantages of microwave heating include rapid reaction rates, improved yields, and the potential for solvent-free reactions organic-chemistry.org.

In the context of synthesizing this compound, microwave irradiation could be particularly beneficial for the reduction of the nitro intermediate, 1-(2-fluoro-4-nitrophenyl)ethanone. The use of microwave heating in conjunction with a suitable reducing agent, such as hydrazine (B178648) supported on alumina (B75360) with a metal nitrate (B79036) catalyst, has been reported for the reduction of various aromatic nitro compounds, offering a rapid and efficient alternative to conventional heating researchgate.net.

Ultrasound-Mediated Synthesis

Ultrasound-mediated synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can dramatically enhance reaction rates tandfonline.com.

Solvent-Free Reaction Conditions

In the pursuit of greener and more efficient chemical processes, solvent-free reaction conditions, often coupled with microwave irradiation, have emerged as a powerful strategy. These methods can lead to shorter reaction times, higher yields, and a reduction in hazardous waste. cem.comresearchgate.net

One of the key reactions that can be adapted to solvent-free conditions is the Claisen-Schmidt condensation. Reports have indicated that quantitative yields can be achieved in the absence of a solvent, typically using a solid base like sodium hydroxide (B78521). wikipedia.org This approach could theoretically be applied to the condensation of this compound with various aldehydes.

Microwave-assisted solvent-free synthesis is particularly effective for the formation of imine derivatives. researchgate.netresearchgate.net The reaction of an aromatic amine with an aldehyde, often with a wetting reagent like β-ethoxyethanol, can be significantly accelerated under microwave irradiation, leading to high yields in a matter of minutes. researchgate.netresearchgate.net This methodology could be employed to synthesize Schiff bases from this compound.

Table 1: Comparison of Reaction Conditions for Imine Synthesis

MethodReaction TimeYield (%)
Conventional Heating (in Ethanol)30-240 min64-76%
Microwave (Solvent-Free, with wetting agent)1.5 min93-94%
Microwave (Solvent-Free, neat)1.5-5 min81-88%

Data adapted from studies on similar aromatic amines and aldehydes. researchgate.net

Aqueous Media Reactions

The use of water as a solvent in chemical synthesis is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. Several synthetic transformations involving aminoketones can be performed in aqueous media.

Ultrasound has been shown to be an effective tool for promoting reactions in water. For instance, the synthesis of β-amino ketones via aza-Michael addition reactions has been successfully carried out in an aqueous medium under ultrasound irradiation. academie-sciences.fr This suggests a potential route for the synthesis of derivatives of this compound. Furthermore, a catalyst-free, one-pot synthesis of β-amino-α,β-unsaturated esters and ketones using aqueous ammonium (B1175870) hydroxide as the nitrogen source has been developed, highlighting a green and atom-economical approach. citedrive.com

A simple and environmentally friendly three-component condensation of acetophenone, aromatic aldehydes, and 3-oxo-N-phenylbutanamide has been achieved in a water/ethanol (B145695) mixture at room temperature, proceeding via a Claisen-Schmidt condensation and Michael addition. nih.gov This methodology could be adapted for this compound.

Advanced Synthetic Techniques

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. Their reaction with carbonyl compounds is a classic method for the synthesis of alcohols. libretexts.org For instance, the addition of a Grignard reagent to a ketone results in a tertiary alcohol. organic-chemistry.org While direct synthesis of this compound using a Grignard reagent is not a standard approach, these reagents are invaluable for the synthesis of its derivatives.

A notable application is the synthesis of α-arylacetophenones. A divergent synthesis has been developed involving the 1,2-addition of a Grignard reagent to a ketone, followed by transformations via aryne intermediates. rsc.orgrsc.org This highlights the potential for creating complex derivatives starting from a simpler acetophenone core.

Table 2: Examples of Grignard Reactions for the Synthesis of Acetophenone Derivatives

KetoneGrignard ReagentProduct
AcetophenoneEthylmagnesium bromide2-Phenyl-2-butanol
PropiophenoneMethylmagnesium bromide2-Phenyl-2-butanol
2-ButanonePhenylmagnesium bromide2-Phenyl-2-butanol

Adapted from general examples of Grignard reactions with ketones. libretexts.org

The this compound moiety is a versatile building block for the synthesis of a wide array of heterocyclic compounds through cyclocondensation reactions. The presence of the amino and ketone functionalities allows for the construction of various fused ring systems.

For example, fluorinated 3-aminobenzofurans have been synthesized via a tandem SNAr-cyclocondensation reaction of perfluorobenzonitriles with α-hydroxycarbonyl compounds. rsc.orgnih.gov Although attempts to use substituted perfluoroacetophenones in this specific reaction were unsuccessful due to carbonyl group cleavage, the principle of cyclocondensation remains a viable strategy for building heterocyclic scaffolds from aminoketones. rsc.orgnih.gov

Ultrasound has also been shown to facilitate condensation cyclization reactions, such as the rapid synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions. rsc.org This suggests that similar energy sources could be applied to promote cyclocondensation reactions involving this compound.

Condensation reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction can be used to synthesize chalcones, which are important intermediates for various heterocyclic compounds. While specific examples with this compound are not prevalent in the literature, the general methodology is well-established for related aminoketones. magritek.commagritek.com

The Vilsmeier-Haack reaction is another important condensation reaction that allows for the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, which is typically formed from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride. wikipedia.orgorganic-chemistry.orgchemistrysteps.com This reaction generally works well with substrates such as phenols and anilines. wikipedia.org The application of this reaction to this compound could potentially lead to the introduction of a formyl group, further functionalizing the aromatic ring.

The use of dimethylformamide dimethylacetal (DMF-DMA) in condensation reactions is also a valuable tool. For instance, the reaction of 3-acetylcoumarin (B160212) with DMF-DMA, either through conventional heating or microwave irradiation, yields the corresponding enaminone. mdpi.com This type of reaction could be explored with this compound to generate versatile intermediates for further synthetic transformations. mdpi.com

The amino group in this compound can be readily converted into a diazonium salt, which is a highly versatile intermediate for a wide range of functional group transformations. masterorganicchemistry.com The process of diazotization involves treating the aromatic amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. masterorganicchemistry.comnih.gov

The resulting diazonium salt can undergo a variety of reactions, including the Sandmeyer reaction, which allows for the replacement of the diazonium group with a halide (Cl, Br), cyanide, or hydroxyl group, often using a copper(I) salt as a catalyst. wikipedia.org The Balz-Schiemann reaction, a related transformation, allows for the introduction of a fluorine atom via the thermal decomposition of an aryldiazonium tetrafluoroborate. masterorganicchemistry.com These reactions provide powerful tools for the synthesis of a diverse array of substituted phenyl ethanone derivatives.

Furthermore, diazonium salts can act as electrophiles in azo coupling reactions with electron-rich aromatic compounds such as phenols and anilines to form brightly colored azo compounds. nih.govjbiochemtech.comjbiochemtech.com This reaction is the basis for the synthesis of many azo dyes and could be used to synthesize novel dye structures derived from this compound. jbiochemtech.comjbiochemtech.comresearchgate.net

Table 3: Common Transformations of Aryl Diazonium Salts

Reagent(s)Product Functional GroupReaction Name/Type
CuCl-ClSandmeyer Reaction
CuBr-BrSandmeyer Reaction
CuCN-CNSandmeyer Reaction
Cu₂O, H₂O-OHSandmeyer Reaction
HBF₄, heat-FBalz-Schiemann Reaction
H₃PO₂-HReduction
Phenol/Aniline (B41778)-N=N-Ar'Azo Coupling

General reactions of aryl diazonium salts. masterorganicchemistry.comwikipedia.org

Yield Optimization and Reaction Condition Studies

The efficiency of the synthesis of this compound is highly dependent on the careful selection of reagents, catalysts, and reaction parameters such as temperature and solvent. Research efforts are directed towards improving the yield and regioselectivity of the key reaction steps. Two primary synthetic routes are commonly considered: the Friedel-Crafts acylation of a protected 3-fluoroaniline and the nitration of 1-(2-fluorophenyl)ethanone followed by reduction.

Route 1: Friedel-Crafts Acylation of Protected 3-Fluoroaniline

The direct Friedel-Crafts acylation of 3-fluoroaniline is challenging because the amino group is a Lewis base that can react with and deactivate the Lewis acid catalyst required for the reaction. sigmaaldrich.com To circumvent this, the amino group is typically protected. A common protecting group is an acetyl group, forming 3-fluoroacetanilide, which then undergoes Friedel-Crafts acylation followed by deprotection.

The critical step for yield optimization is the Friedel-Crafts acylation. The choice of Lewis acid catalyst, solvent, and temperature significantly influences the outcome.

Key Factors in Friedel-Crafts Acylation:

Lewis Acid Catalyst: Strong Lewis acids like aluminum chloride (AlCl₃) are frequently used to activate the acylating agent. sigmaaldrich.com The stoichiometry of the catalyst is important; often, more than a molar equivalent is required as it complexes with both the carbonyl oxygen of the reactant and the product. Alternative catalysts such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be employed, sometimes offering milder reaction conditions. numberanalytics.com

Solvent: The choice of solvent is critical. Inert solvents such as dichloromethane (B109758) (CH₂Cl₂) or nitrobenzene (B124822) are common. numberanalytics.comnumberanalytics.com Nitrobenzene, due to its high polarity, can be particularly effective at dissolving the reaction components. numberanalytics.com

Temperature: Reaction temperature affects the rate and selectivity. While higher temperatures can increase the reaction rate, they may also lead to the formation of unwanted side products. numberanalytics.com For many Friedel-Crafts acylations, temperatures are maintained between 0°C and 60°C. numberanalytics.comlibretexts.org

The following table summarizes the effect of different Lewis acid catalysts on the yield of a model Friedel-Crafts acylation reaction of toluene (B28343) with acetyl chloride, which serves as an analogue for the acylation of protected 3-fluoroaniline.

Table 1: Comparative Performance of Lewis Acid Catalysts in a Model Friedel-Crafts Acylation numberanalytics.com
CatalystYield (%)
Aluminum chloride (AlCl₃)85
Ferric chloride (FeCl₃)70
Boron trifluoride (BF₃)55

Following the acylation, the protecting group on the amine is removed, typically by acid or base hydrolysis, to yield the final product.

Route 2: Nitration of 1-(2-Fluorophenyl)ethanone and Subsequent Reduction

An alternative strategy involves introducing the amino group after the ketone functionality is in place. This begins with the Friedel-Crafts acylation of fluorobenzene (B45895) to produce 1-(2-fluorophenyl)ethanone and its isomers. The subsequent step is the regioselective nitration of the 1-(2-fluorophenyl)ethanone intermediate to introduce a nitro group at the 4-position.

Optimization of this nitration step involves a careful selection of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) and controlling the reaction temperature to favor the formation of the desired 4-nitro isomer over other isomers.

The final and crucial step is the selective reduction of the nitro group to an amine without affecting the ketone group.

Yield Optimization in Nitro Group Reduction:

Catalytic Hydrogenation: This is a common method where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). The choice of solvent and catalyst support can influence the reaction's efficiency and selectivity. High yields are often achievable under optimized conditions. researchgate.net

Metal/Acid Reduction: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic methods for nitro group reduction. These methods are robust but may require careful workup procedures.

The table below outlines various reagents and conditions for the reduction of a nitro group, which are applicable to the synthesis of this compound from its nitro precursor.

Table 2: Selected Reagents and Conditions for Nitro Group Reduction
Reagent/CatalystConditionsGeneral Applicability
H₂, Pd/CMethanol (B129727) or Ethanol, Room TemperatureHigh yield and selectivity, common industrial method. researchgate.net
Fe, HClEthanol/Water, RefluxEffective, but can require stoichiometric amounts of metal.
SnCl₂, HClEthanol, RefluxA standard laboratory method.
Sodium Sulfide (Na₂S)Methanol/WaterCan offer selectivity in some cases. researchgate.net

By carefully studying and optimizing these reaction conditions, the synthesis of this compound can be achieved with high yield and purity, making it readily available for further applications.

Chemical Reactivity and Transformation Studies of 1 4 Amino 2 Fluorophenyl Ethanone

Reaction Mechanisms

The reactivity of 1-(4-amino-2-fluorophenyl)ethanone is characterized by the interplay of its functional groups: the aromatic amino group and the acetyl group. The amino group is a nucleophile, while the acetyl group's carbonyl carbon is an electrophilic center. The fluorine atom on the phenyl ring also influences reactivity through its electron-withdrawing inductive effect.

Reaction mechanisms involving this compound often begin with either nucleophilic attack by the amino group or electrophilic attack on the carbonyl carbon. For instance, in condensation reactions, the amino group acts as the initial nucleophile. In reactions targeting the acetyl group, such as reductions or additions, the carbonyl oxygen can be protonated or coordinated to a Lewis acid to enhance the electrophilicity of the carbonyl carbon. The specific mechanism is highly dependent on the reagents and reaction conditions employed.

Functional Group Interconversions

Functional group interconversions are fundamental in organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comimperial.ac.uk For this compound, both the amino and acetyl groups can undergo various interconversions.

The acetyl group can be reduced to an ethyl group or converted to an alcohol. For example, hydrogenation of the carbonyl group can yield 1-(4-amino-2-fluorophenyl)ethanol. researchgate.net Conversely, the amino group can be transformed into a variety of other functionalities. It can be diazotized and subsequently replaced by other groups, or it can be acylated or alkylated to form amides or substituted amines. These interconversions are crucial for synthesizing a diverse range of derivatives from this starting material.

A notable interconversion is the transformation of amines to amides, which can be achieved using acyl chlorides, providing a route to compounds with potential biological activity. solubilityofthings.com Another key interconversion is the reduction of the carbonyl group to an alcohol, often accomplished with reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. solubilityofthings.com

Derivatization and Analog Synthesis

The dual functionality of this compound makes it a valuable precursor for the synthesis of a wide array of derivatives and analogs.

Schiff bases are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. semanticscholar.org In the case of this compound, the amino group can react with various aldehydes to form the corresponding Schiff bases (imines). researchgate.netsemanticscholar.org This reaction is generally catalyzed by an acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine.

These reactions are often straightforward, sometimes occurring at room temperature upon mixing the reactants in a suitable solvent like ethanol (B145695). semanticscholar.orgmdpi.com The resulting Schiff bases are themselves versatile intermediates for the synthesis of other compounds and have been investigated for their biological activities. semanticscholar.orgmdpi.com

Table 1: Examples of Schiff Base Synthesis

Amine Reactant Aldehyde Reactant Product Reference
This compound Benzaldehyde (E)-1-(4-(benzylideneamino)-2-fluorophenyl)ethanone researchgate.net
4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione 4-Substituted Benzaldehydes Corresponding Schiff Bases mdpi.com

This table is illustrative and based on general synthesis methods for related compounds.

This compound is a key building block for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry. researchgate.netnih.gov

Thiophene: The Gewald reaction is a common method for synthesizing thiophenes, which could potentially utilize the acetyl group of this compound in a multicomponent reaction with sulfur and an active methylene (B1212753) nitrile.

Oxazole (B20620): Oxazoles can be synthesized through various methods, including the Robinson-Gabriel synthesis, which involves the cyclization of a 2-acylamino-ketone. The amino group of this compound could be acylated and then subjected to cyclodehydration to form an oxazole ring.

Triazole: The synthesis of 1,2,4-triazoles can be achieved from thiosemicarbazides derived from the reaction of an acyl hydrazine (B178648) with an isothiocyanate. The acetyl group could be converted to a hydrazone, which then serves as a precursor. For instance, 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been synthesized and used to create further derivatives. mdpi.com

Pyrimidine: Pyrimidine rings can be constructed by condensing a 1,3-dicarbonyl compound (or its equivalent) with an amidine. Chalcones derived from this compound can react with guanidine (B92328) to form aminopyrimidines. researchgate.net The synthesis of fluorinated pyrimidines has been achieved using a β-fluoroenolate salt and amidines. nih.gov

Pyridine (B92270): Pyridine synthesis can be accomplished through various condensation reactions. The Hantzsch pyridine synthesis, for example, involves the reaction of an aldehyde, a β-ketoester, and ammonia (B1221849) or an amine. Analogs of this compound can be used in such multicomponent reactions.

Quinolone: Quinolone synthesis often involves the cyclization of an N-arylenaminone, which can be prepared from an aniline (B41778) and a β-ketoester. The amino group of this compound is a suitable starting point for such a synthetic route.

Quinazolines and their oxidized counterparts, quinazolinones, are important heterocyclic scaffolds in medicinal chemistry, with many derivatives showing significant biological activity. researchgate.netresearchgate.net The synthesis of quinazoline (B50416) scaffolds often involves the reaction of an anthranilic acid derivative with a one-carbon source or the cyclization of an N-acyl-2-aminobenzonitrile.

Starting from this compound, the amino group can be acylated, followed by further manipulations of the acetyl group and the aromatic ring to facilitate cyclization into a quinazoline system. For example, a common route involves the reaction of a 2-aminobenzonitrile (B23959) with an aldehyde or a related functional group. While direct synthesis from this compound requires multiple steps, its structural motifs are present in many reported quinazoline synthesis pathways. rsc.orgnih.gov The development of one-pot reactions has simplified the synthesis of these structures, often leading to higher yields and reduced waste. researchgate.net

Table 2: Research on Quinazoline and Quinazolinone Synthesis

Study Focus Key Findings Reference
Design of Quinazolinone-based PARP-1 Inhibitors An eco-friendly synthesis of quinazolinone derivatives was developed, with some compounds showing potent inhibitory activity against PARP-1. rsc.org
Synthesis of Quinazolin-4-one Derivatives as Anticancer Agents Novel quinazolinone derivatives were synthesized and shown to interact with RecQ helicases, inducing apoptosis in cancer cell lines. nih.gov
Synthesis of Quinazoline-Pyrimidine Hybrids A new series of hybrid molecules were designed and synthesized as potential antiproliferative agents. researchgate.net

The primary amino group of this compound is a versatile functional handle for a variety of chemical transformations.

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This is a common step in the synthesis of more complex molecules.

Alkylation: Reductive amination is a method to introduce alkyl groups to the nitrogen atom. This involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent.

Sulfonylation: The amino group can react with sulfonyl chlorides to form sulfonamides. For example, 4-aminoacetophenone has been converted to 4-(methylsulfonylamino)acetophenone. researchgate.net

Diazotization: The amino group can be converted to a diazonium salt using nitrous acid. This diazonium group is an excellent leaving group and can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halogens, cyano groups, hydroxyl groups, and others.

Condensation Reactions: As previously mentioned, the amino group is key in forming Schiff bases and in the construction of various heterocyclic rings where it acts as the nitrogen nucleophile in cyclocondensation reactions. researchgate.netmdpi.com

Reactions involving the Ketone Group

The ketone group in this compound is a primary site for a variety of chemical transformations. As with other aryl ketones, its reactivity is characterized by nucleophilic addition to the carbonyl carbon. The presence of the amino group and the fluorine atom on the phenyl ring can influence the reactivity of the ketone, primarily through electronic effects.

The fundamental reaction mechanism for the ketone group involves the addition of a nucleophile to the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org The reactivity of the ketone is generally less than that of a corresponding aldehyde due to the steric hindrance from the two attached groups (the fluorophenyl ring and the methyl group). libretexts.org

A common reaction involving the ketone group is its reduction to a secondary alcohol, 1-(4-amino-2-fluorophenyl)ethanol. This transformation can be achieved using various reducing agents. For instance, catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst) or the use of hydride reagents like sodium borohydride (NaBH₄) can effectively reduce the carbonyl group. In a related compound, 1-(4-aminophenyl)ethanone, the carbonyl group has been successfully hydrogenated to the corresponding ethanol derivative. researchgate.net

Furthermore, the ketone can undergo condensation reactions with ammonia or primary amines to form imines (Schiff bases). msu.edu This type of reaction, which involves the elimination of a water molecule, is typically acid-catalyzed. msu.edu Similarly, reaction with secondary amines can lead to the formation of enamines. msu.edu The reaction with reagents like hydroxylamine (B1172632) or 2,4-dinitrophenylhydrazine (B122626) can also occur, yielding an oxime or a 2,4-dinitrophenylhydrazone, respectively. msu.educhemguide.co.uk These reactions serve as classic qualitative tests for the presence of a carbonyl group. chemguide.co.uk

Another significant reaction is the formation of cyanohydrins through the addition of hydrogen cyanide (HCN). msu.edu This reaction requires the presence of a catalytic amount of base to generate the cyanide anion (CN⁻), which acts as the nucleophile. msu.edu

The ketone group can also be involved in reactions that form a new carbon-carbon bond. For example, Grignard reagents and organolithium compounds can add to the carbonyl carbon to produce tertiary alcohols after an acidic workup.

The following table summarizes some of the key reactions involving the ketone group of this compound.

Reaction TypeReagent(s)Product Type
ReductionNaBH₄, H₂/catalystSecondary Alcohol
IminationPrimary Amine (R-NH₂)Imine (Schiff Base)
Enamine FormationSecondary Amine (R₂NH)Enamine
Oxime FormationHydroxylamine (NH₂OH)Oxime
Hydrazone Formation2,4-Dinitrophenylhydrazine2,4-Dinitrophenylhydrazone
Cyanohydrin FormationHCN, KCN (catalyst)Cyanohydrin
Grignard ReactionGrignard Reagent (R-MgX)Tertiary Alcohol

Stereochemical Aspects of Reactions

Reactions involving the ketone group of this compound often have significant stereochemical implications. The carbonyl carbon is trigonal planar and achiral; however, nucleophilic addition to this carbon can create a new stereocenter, leading to the formation of chiral products. libretexts.org

A prime example is the reduction of the ketone to the corresponding secondary alcohol, 1-(4-amino-2-fluorophenyl)ethanol. Since the nucleophilic attack by the hydride can occur from either face of the planar carbonyl group with equal probability, the reaction typically produces a racemic mixture of the (R)- and (S)-enantiomers if a non-chiral reducing agent is used. libretexts.org

The synthesis of a single enantiomer (asymmetric synthesis) requires the use of chiral reagents or catalysts. For instance, chiral reducing agents or catalytic asymmetric hydrogenation can favor the formation of one enantiomer over the other, resulting in an enantioenriched or enantiopure product. mdpi.comnih.gov The principles of asymmetric synthesis are crucial in medicinal chemistry, where the biological activity of enantiomers can differ significantly. nih.govnih.gov For example, in the synthesis of chiral quinoxaline-2,3-diones, the S-isomer was found to be 160-fold more potent in binding assays than the R-isomer. nih.gov

Similarly, in other nucleophilic addition reactions, such as cyanohydrin formation or Grignard reactions, a new chiral center is created at the former carbonyl carbon. Without chiral control, these reactions will also yield racemic mixtures. The development of catalytic enantioselective methods for such transformations is an active area of research. mdpi.com

The stereochemical outcome can also be relevant in the formation of imines and related derivatives when the substituent on the nitrogen is chiral. In such cases, diastereomers may be formed. Even without a chiral nitrogen substituent, geometric isomerism (E/Z isomerism) can arise in the resulting C=N double bond of the oxime or imine products. msu.edu

The table below outlines the potential stereochemical outcomes for reactions at the ketone group.

ReactionStereochemical OutcomeInfluencing Factors
Reduction to AlcoholRacemic mixture of (R) and (S) enantiomersUse of non-chiral reducing agents
Asymmetric ReductionEnantioenriched or enantiopure alcoholUse of chiral reducing agents or catalysts researchgate.net
Cyanohydrin FormationRacemic mixture of (R) and (S) enantiomersNucleophilic attack from either face of the carbonyl
Grignard ReactionRacemic mixture of (R) and (S) enantiomersCreation of a new stereocenter
Oxime/Imine FormationE/Z geometric isomersSubstituents on the nitrogen and carbonyl carbon

Advanced Spectroscopic and Analytical Characterization in 1 4 Amino 2 Fluorophenyl Ethanone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, their connectivity, and through-space interactions.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of 1-(4-Amino-2-fluorophenyl)ethanone. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus. In a typical ¹H NMR spectrum, the aromatic protons exhibit distinct signals, while the methyl protons of the acetyl group appear as a singlet. Similarly, the ¹³C NMR spectrum shows characteristic signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon. rsc.orgpdx.eduorganicchemistrydata.org

Table 1: ¹H NMR Chemical Shifts for this compound

Proton Chemical Shift (δ) in ppm
Aromatic CH 6.33 - 7.63
NH₂ 4.13

Table 2: ¹³C NMR Chemical Shifts for this compound

Carbon Chemical Shift (δ) in ppm
C=O 195.4
Aromatic C-F 167.3 (d, ¹JCF = 250.9 Hz)
Aromatic C-NH₂ 152.9 (d, ³JCF = 12.0 Hz)
Aromatic C-H 132.8 (d, ³JCF = 6.4 Hz)
Aromatic C 115.8 (d, ²JCF = 13.9 Hz)
Aromatic C-H 109.9 (d, ²JCF = 2.9 Hz)
Aromatic C-H 103.2 (d, ⁴JCF = 29.5 Hz)

Note: 'd' indicates a doublet, and 'J' represents the coupling constant in Hertz (Hz).

Through-Space Spin-Spin Couplings (e.g., ¹H–¹⁹F, ¹³C–¹⁹F)

A notable feature in the NMR spectra of fluorinated compounds like this compound is the presence of through-space spin-spin couplings. nih.govacs.org These couplings occur when two nuclei are in close spatial proximity, regardless of the number of bonds separating them. The ¹H–¹⁹F and ¹³C–¹⁹F couplings provide valuable information about the molecule's conformation. acs.org For instance, the coupling between the fluorine atom and the protons of the adjacent amino group or the acetyl group can indicate their relative orientation. nih.gov The magnitude of these coupling constants is often correlated with the internuclear distance. nih.gov

Conformational Analysis via NMR

NMR data, particularly through-space couplings and Nuclear Overhauser Effect (NOE) experiments, are instrumental in determining the preferred conformation of this compound in solution. nih.govacs.org The molecule's conformation is influenced by the steric and electronic interactions between the acetyl, amino, and fluoro substituents on the benzene (B151609) ring. Studies on similar 2'-fluoro-substituted acetophenone (B1666503) derivatives have shown a preference for an s-trans conformation, where the carbonyl group and the fluorine atom are oriented away from each other to minimize repulsion. acs.org This conformational preference can be crucial for its reactivity and interaction with other molecules.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. rsc.orgnist.gov For this compound (C₈H₈FNO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (153.15 g/mol ). sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule and its fragments. This is crucial for confirming the identity of the compound and distinguishing it from isomers. rsc.org

Infrared (IR) Spectroscopy and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nist.govmasterorganicchemistry.com The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
N-H (Amino) Stretching 3481, 3370
C=O (Carbonyl) Stretching 1655
C-F (Fluoro) Stretching 1245

The presence of sharp peaks in the 3300-3500 cm⁻¹ region is indicative of the N-H stretching of the primary amine. A strong absorption band around 1655 cm⁻¹ corresponds to the C=O stretching of the ketone. The C-F and C-N stretching vibrations are also observable at their characteristic frequencies. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. beilstein-journals.orgresearchgate.net The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is characterized by absorption maxima (λ_max) corresponding to π → π* and n → π* transitions of the aromatic ring and the carbonyl group. researchgate.netphyschemres.org

The position and intensity of these absorption bands can be influenced by the solvent and the substituents on the aromatic ring. The amino group, being an electron-donating group, and the fluorine and acetyl groups, being electron-withdrawing groups, affect the energy levels of the molecular orbitals and thus the wavelengths of maximum absorption. researchgate.net

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound

X-ray Crystallography and Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal. The resulting structural model reveals exact bond lengths, bond angles, and torsional angles.

For a molecule like this compound, a single-crystal X-ray diffraction study would elucidate:

The planarity of the phenyl ring.

The precise orientations of the amino (-NH2), fluoro (-F), and acetyl (-COCH3) substituents on the ring.

The conformation of the acetyl group relative to the aromatic ring.

Intermolecular interactions in the solid state, such as hydrogen bonding involving the amino group and the carbonyl oxygen, which dictate the crystal packing.

While specific crystallographic data for this compound is not widely published, the analysis of related structures, such as cathinone (B1664624) derivatives, demonstrates the power of this technique in confirming molecular geometry and stereochemistry nih.gov. The insights gained are crucial for understanding structure-activity relationships and designing new molecules.

Chromatographic Techniques for Purification and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. For this compound, techniques such as HPLC, UPLC, GC-MS, and TLC are indispensable for assessing purity, isolating the compound, and identifying impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation, identification, and quantification of compounds in a liquid mixture. They are particularly well-suited for compounds like this compound, which possess polarity and are soluble in common organic solvents.

In a typical analysis, a solution of the compound is injected into the system. The mobile phase, a pressurized liquid solvent, carries the sample through a column packed with a solid adsorbent material (the stationary phase). Because of the compound's aromatic and polar nature, reversed-phase HPLC is the most common method, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. springernature.comnih.gov

UPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm) and higher pressures. This results in significantly increased resolution, reduced run times, and improved sensitivity. nih.gov Both techniques use detectors, such as a UV-Vis detector set to a wavelength where the aromatic ring absorbs, to quantify the compound as it elutes from the column. The retention time—the time it takes for the compound to pass through the column—is a characteristic identifier under specific conditions.

Table 1: Illustrative HPLC/UPLC Parameters for Analysis of Aromatic Amines

Parameter Typical Setting Purpose
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) Separation based on hydrophobicity.
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid Elutes the compound from the column. Acid improves peak shape.
Gradient Linear gradient from 5% B to 95% B over 5-10 minutes Ensures elution of both polar and nonpolar components.
Flow Rate 0.2 - 0.6 mL/min (UPLC)0.8 - 1.5 mL/min (HPLC) Controls the speed of the mobile phase.
Detection UV at ~254 nm Quantifies the compound based on its UV absorbance.

| Injection Volume | 1 - 5 µL | Amount of sample introduced for analysis. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. It is suitable for compounds that are volatile and thermally stable.

For this compound, the sample would be injected into the GC, where it is vaporized. An inert carrier gas (like helium) transports the vaporized sample through a heated capillary column. The column's stationary phase separates the sample components based on their boiling points and interactions with the phase. As each component elutes, it enters the mass spectrometer, which bombards it with electrons, causing it to ionize and break into charged fragments. The mass spectrometer then sorts these fragments by their mass-to-charge ratio, producing a mass spectrum that serves as a unique "molecular fingerprint" for the compound. nih.govnist.gov This allows for definitive identification by comparing the spectrum to library databases. nih.gov

Table 2: Typical GC-MS Operating Conditions for Aromatic Ketone Analysis

Parameter Typical Setting Purpose
Column Rxi®-5Sil MS (or similar), 30 m x 0.25 mm, 0.25 µm Capillary column with a nonpolar stationary phase for separation. nih.gov
Carrier Gas Helium at ~1.2 mL/min Transports the sample through the column. nih.gov
Injector Temp. 250 - 280 °C Ensures rapid vaporization of the sample. nih.gov
Oven Program Start at 100°C, ramp at 20°C/min to 260°C Gradually increases column temperature to elute components. nih.gov
MS Source Temp. 250 °C Maintains the analyte in a gaseous state within the ion source. nih.gov

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecule for mass analysis. |

Thin-Layer Chromatography (TLC) is a simple, fast, and versatile separation technique used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the optimal solvent system for a larger-scale separation via column chromatography.

In a typical TLC analysis of this compound, a small spot of a dilute solution of the compound is applied to a TLC plate, which is commonly a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, such as silica (B1680970) gel. The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the eluent). By capillary action, the eluent moves up the plate, carrying the sample with it. Separation occurs based on the compound's differential partitioning between the mobile phase and the stationary phase.

The position of the compound on the developed plate is identified by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The Rf value is characteristic for a given compound, solvent system, and stationary phase. Due to its aromatic ring, spots of this compound can be easily visualized under UV light (254 nm).

Table 3: Illustrative TLC Analysis and Rf Values

Eluent System (v/v) Polarity Expected Rf Value Observation
20% Ethyl Acetate / 80% Hexane Low Low (e.g., 0.2) The polar compound adheres strongly to the polar silica gel and moves slowly.
50% Ethyl Acetate / 50% Hexane Medium Medium (e.g., 0.5) Increased eluent polarity competes more effectively for the silica, moving the spot further.

Computational Chemistry and Theoretical Studies on 1 4 Amino 2 Fluorophenyl Ethanone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. DFT calculations for 1-(4-Amino-2-fluorophenyl)ethanone would typically be performed using a functional, such as B3LYP, paired with a basis set like 6-31G(d,p) or larger to ensure accurate results. researchgate.netmdpi.com Such studies provide a foundational understanding of the molecule's behavior at the atomic level.

The first step in most computational analyses is the optimization of the molecule's geometry to find its most stable conformation, i.e., the structure corresponding to a minimum on the potential energy surface. For this compound, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized. The resulting optimized geometry provides a realistic three-dimensional representation of the molecule. Theoretical geometric parameters can be calculated using methods like the Hartree-Fock (HF) and DFT B3LYP methods with various basis sets. iosrjournals.org

Below is a hypothetical table of optimized geometric parameters for this compound, as would be obtained from a DFT calculation.

Table 1: Theoretical Optimized Geometric Parameters for this compound

Parameter Bond/Angle Calculated Value
Bond Length C-F 1.35 Å
C-N (amino) 1.38 Å
C=O (ethanone) 1.23 Å
C-C (ring) 1.39 - 1.41 Å
Bond Angle F-C-C 118.5°
N-C-C 121.0°
C-C=O 120.5°

Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for similar aromatic compounds.

The electronic properties of a molecule are critical to understanding its reactivity. DFT calculations provide detailed information about the distribution of electrons within the molecule. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. researchgate.net

Table 2: Calculated Electronic Properties for this compound

Parameter Energy (eV)
HOMO Energy -5.8 eV
LUMO Energy -1.2 eV

Note: The values in this table are hypothetical and serve as an example of results from DFT calculations.

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two primary purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. iosrjournals.org Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as bond stretching or angle bending. These theoretical spectra can be compared with experimental data to aid in the structural characterization of the compound. researchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H (amino) Symmetric Stretch 3450
Asymmetric Stretch 3550
C=O (ethanone) Stretch 1680
C-F Stretch 1250

Note: These are illustrative values. Calculated frequencies are often scaled to better match experimental spectra.

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F, etc.). mdpi.com These predictions are invaluable for interpreting experimental NMR spectra and for assigning signals to specific atoms within the molecule. researchgate.netuni-muenchen.de For this compound, predicting the ¹⁹F chemical shift is of particular interest due to the fluorine substituent. nih.gov The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. researchgate.net

Table 4: Predicted NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (ppm)
¹H (Amino) 4.5
¹H (Methyl) 2.5
¹H (Aromatic) 6.5 - 7.8
¹³C (C=O) 195
¹³C (C-F) 160 (with J_CF coupling)

Note: Values are hypothetical and referenced against a standard (e.g., TMS for ¹H and ¹³C). Experimental conditions can influence actual shifts.

DFT calculations can also be used to predict the thermodynamic properties of a molecule at different temperatures. researchgate.net These properties include the zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy. mdpi.com Such calculations are essential for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it may participate. iosrjournals.org

Table 5: Calculated Thermodynamic Properties of this compound at 298.15 K

Property Value
Zero-Point Vibrational Energy 150.5 kJ/mol
Enthalpy 165.2 kJ/mol
Entropy 380.5 J/mol·K

Note: These values are illustrative and would be derived from statistical mechanics based on the calculated vibrational frequencies.

Non-Covalent Interactions Analysis

Beyond the covalent bonds that define the molecule, non-covalent interactions (NCIs) play a crucial role in its behavior, particularly in condensed phases and in interactions with other molecules. For this compound, these can include hydrogen bonding (involving the amino group), halogen bonding (involving the fluorine atom), and π-stacking interactions of the phenyl ring. Computational tools such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and quantify these weak interactions. researchgate.net Analyzing NCIs is critical for understanding crystal packing, solubility, and potential biological activity.

Molecular Electrostatic Potential (MEP) Mapping

No published studies on the Molecular Electrostatic Potential (MEP) mapping of this compound were found. An MEP analysis would theoretically reveal the charge distribution across the molecule, identifying electrophilic and nucleophilic sites. It is hypothesized that the oxygen atom of the carbonyl group and the nitrogen atom of the amino group would exhibit negative potential (red and yellow regions), indicating susceptibility to electrophilic attack. In contrast, the hydrogen atoms of the amino group and potentially the methyl group would show positive potential (blue regions), marking them as sites for nucleophilic attack.

Conformational Analysis through Computational Methods

Detailed conformational analysis of this compound using computational methods has not been reported. Such a study would involve calculating the potential energy surface of the molecule by rotating its flexible bonds, particularly the C-C bond connecting the acetyl group to the phenyl ring and the C-N bond of the amino group. This analysis would identify the most stable conformers and the energy barriers between them, providing insight into the molecule's flexibility and preferred spatial arrangement.

Quantum Chemical Calculations

Specific quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, for this compound are not available in the public domain. These calculations would provide valuable data on the molecule's electronic structure, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding its reactivity and kinetic stability. The energy gap between HOMO and LUMO would indicate the molecule's chemical hardness and polarizability.

Further experimental and computational research is required to elucidate the specific chemical and physical properties of this compound.

Applications of 1 4 Amino 2 Fluorophenyl Ethanone in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

The reactivity of 1-(4-Amino-2-fluorophenyl)ethanone, stemming from its multiple functional groups, allows it to serve as a foundational element in the assembly of more intricate molecules. The amino group can act as a nucleophile or be transformed into a diazonium salt for further reactions. The ketone functionality is a handle for condensation and carbon-carbon bond-forming reactions, while the fluorine atom can influence the electronic properties and metabolic stability of the final compound.

One area where such building blocks are crucial is in the synthesis of complex bioactive molecules like 1-indanones. Fluoroorganic compounds are of significant interest as effective therapeutics, and synthetic routes to access these structures are highly sought after. For instance, trifluoromethyl-substituted 1-indanones have been synthesized through Friedel–Crafts alkylation of arenes with 2-(trifluoromethyl)acrylic acid. beilstein-journals.org While not a direct precursor in this specific reaction, the structural motifs present in this compound make it an attractive starting point for analogous multi-step syntheses of complex, fluorinated carbocyclic and heterocyclic frameworks.

Intermediate in Heterocyclic Chemistry

The dual functionality of an amino group and a ketone ortho to each other on a benzene (B151609) ring is a classic precursor for the synthesis of a wide variety of heterocyclic compounds. This compound is an ideal substrate for numerous cyclization reactions, leading to the formation of fused heterocyclic systems.

Quinoline (B57606) Derivatives: One of the most prominent applications of aminophenyl ketones is in the synthesis of quinolines and quinolin-4-ones, which are core structures in many natural products and pharmaceuticals. mdpi.com The Combes quinoline synthesis, for example, involves the reaction of anilines with β-diketones under acidic conditions. A variation of this, the Doebner-von Miller reaction, can utilize α,β-unsaturated carbonyl compounds. Given its structure, this compound can be envisioned to react with appropriate carbonyl compounds to yield highly substituted and potentially bioactive fluoroquinolines. semanticscholar.orgnih.gov For example, the reaction with pyruvic acid in the presence of an aldehyde (a Doebner reaction) would lead to 2-substituted-6-fluoro-8-acetylquinoline-4-carboxylic acids.

Thiadiazine Derivatives: The synthesis of fused heterocycles like thieno- and pyrazolo mdpi.commdpi.comnih.govthiadiazine 1,1-dioxides has been achieved through the cyclization of sulfamoylheterocarboxylates. clockss.org The general strategy involves the conversion of an amino group to a sulfamoyl group, followed by intramolecular cyclization. The amino group of this compound could be readily converted to a sulfamoyl group, and subsequent manipulation of the acetyl group could pave the way for the synthesis of novel benzothiadiazine derivatives.

Other Heterocycles: The chemical literature is rich with examples of cyclization reactions starting from aminophenyl ketones to form a diverse array of heterocycles including pyrazoles, imidazoles, and triazines. mdpi.comresearchgate.netclockss.org These reactions often involve condensation of the ketone with a suitable reagent, followed by cyclization involving the amino group. The presence of the fluorine atom in this compound can impart unique properties to the resulting heterocyclic systems.

Precursor for Pharmacologically Active Compounds

The structural motifs present in this compound are found in numerous pharmacologically active compounds, making it a key precursor in medicinal chemistry.

Kinase Inhibitors: A significant number of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR), feature an anilino-quinazoline or anilino-naphthoquinone core. acs.orgresearchgate.net The synthesis of these inhibitors often involves the reaction of a substituted aniline (B41778) with a suitable heterocyclic or quinone electrophile. This compound represents a readily available, substituted aniline that can be incorporated into these scaffolds. For instance, reaction with 2,3-dichloro-1,4-naphthoquinone would yield a 2-((4-acetyl-3-fluorophenyl)amino)-3-chloro-1,4-naphthoquinone, a potential EGFR inhibitor. acs.org

MRP2 Inhibitors: Multidrug Resistance-Associated Protein 2 (MRP2) is a target in cancer chemotherapy. Quinoline analogs of ketoprofen (B1673614) have been designed and synthesized as MRP2 inhibitors. nih.gov The synthesis of these compounds has been achieved through a Doebner reaction involving aminobenzophenones. By analogy, this compound could be used in a similar reaction to produce novel fluoro-substituted quinoline-based MRP2 inhibitors.

The following table summarizes potential pharmacologically active compounds derivable from this compound:

Target Compound ClassPotential Biological ActivitySynthetic Strategy
Anilino-naphthoquinonesEGFR Kinase InhibitorsReaction with 2,3-dihalo-1,4-naphthoquinones
Quinoline Carboxylic AcidsMRP2 InhibitorsDoebner reaction with pyruvic acid and aldehydes
4-AminoquinazolinesEGFR Tyrosine Kinase InhibitorsCyclocondensation reactions

Development of New Materials (e.g., liquid crystals, OLEDs)

The development of new materials with specific optical and electronic properties is a rapidly advancing field. The structural features of this compound, particularly the presence of a polarizable aromatic system and a fluorine atom, make it an interesting candidate for incorporation into new materials such as liquid crystals and Organic Light-Emitting Diodes (OLEDs).

Liquid Crystals: The synthesis of liquid crystals often involves the assembly of rigid, rod-like molecules (mesogens) that can self-organize into ordered phases. The introduction of fluorine atoms into the mesogenic core can significantly influence the mesomorphic properties, such as the clearing point and dielectric anisotropy. nih.gov Schiff bases derived from the condensation of anilines with benzaldehydes are a common class of liquid crystals. The condensation of this compound with various substituted benzaldehydes could lead to the formation of novel fluorinated, ketone-containing Schiff base liquid crystals with potentially interesting phase behavior. nih.gov

OLED Materials: While direct evidence for the use of this compound in OLEDs is not prominent in the literature, related aminophenyl ketone derivatives are considered as building blocks for such materials. A chemical supplier notes that a related compound, 1-(4-Amino-2-fluorophenyl)ethan-1-ol, is related to OLED materials. bldpharm.com The aromatic and functionalized nature of these molecules allows for their incorporation into the hole-transporting or emissive layers of OLED devices after suitable chemical modification. Further research is needed to fully explore the potential of this compound in this application.

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies

The synthesis of 1-(4-Amino-2-fluorophenyl)ethanone and its derivatives is an active area of research, with a focus on developing more efficient, selective, and environmentally friendly methods. While traditional multi-step syntheses exist, researchers are exploring innovative approaches to streamline its production.

Furthermore, catalytic methods are gaining prominence. The use of transition metal catalysts, such as copper or palladium, in cross-coupling reactions offers a powerful tool for the construction of the C-N and C-F bonds present in the molecule. Research is ongoing to develop catalysts that can operate under milder conditions and with higher functional group tolerance. A study reported the synthesis of 4-aminoacetophenones from 1-(4-bromo(iodo)phenyl)ethanones using a CuI/N,N'-dimethylethylenediamine catalyst system with 2,2,2-trifluoroacetamide as an ammonia (B1221849) surrogate, achieving the desired product under mild conditions. researchgate.net

The table below summarizes some of the synthetic approaches being explored for acetophenone (B1666503) derivatives, which could be adapted for this compound.

Synthetic Approach Description Potential Advantages
Late-Stage Functionalization Introduction of the amino or fluoro group at a later stage of the synthesis.Reduced step count, increased overall efficiency.
Catalytic Cross-Coupling Use of transition metal catalysts to form key C-N or C-F bonds.High selectivity, milder reaction conditions.
Flow Chemistry Performing reactions in continuous flow reactors.Improved safety, scalability, and process control.
Biocatalysis Employing enzymes to catalyze specific synthetic steps.High chemo-, regio-, and stereoselectivity; environmentally benign.

Exploration of New Reactivity Patterns

The unique electronic properties of this compound, arising from the interplay between the electron-donating amino group and the electron-withdrawing fluorine atom and acetyl group, make it a fascinating substrate for exploring new reactivity patterns.

The presence of multiple reactive sites—the amino group, the aromatic ring, and the acetyl group—allows for a diverse range of chemical transformations. Researchers are investigating how the fluorine substituent modulates the reactivity of these functional groups. For example, the fluorine atom can influence the nucleophilicity of the amino group and the electrophilicity of the carbonyl carbon.

Studies on related substituted acetophenones have shown that the nature and position of substituents significantly affect their photochemical reactivity and behavior in condensation reactions. acs.orgresearchgate.net For instance, the Claisen-Schmidt condensation of substituted acetophenones with aldehydes is a well-established method for synthesizing chalcones, which are precursors to various heterocyclic compounds. mdpi.com The reactivity of this compound in such reactions is an area of active investigation, with the potential to generate novel fluorinated heterocyclic scaffolds.

The amino group can be a handle for further derivatization, leading to the synthesis of amides, sulfonamides, and other nitrogen-containing compounds. The acetyl group, on the other hand, can undergo reactions at the α-carbon or the carbonyl carbon, providing access to a wide array of functionalized products.

Advanced Spectroscopic and Computational Integration

The integration of advanced spectroscopic techniques with computational modeling is proving to be a powerful tool for understanding the structure, properties, and reactivity of this compound.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR): 1H, 13C, and 19F NMR spectroscopy are indispensable for structural elucidation. nih.gov Studies on similar 2'-fluoro-substituted acetophenone derivatives have revealed through-space spin-spin couplings between the fluorine atom and the acetyl group protons and carbon, providing insights into the molecule's conformational preferences. nih.gov These studies suggest an overwhelming preference for the s-trans conformation, where the fluorine and carbonyl oxygen are anti-periplanar. nih.gov

Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule, helping to identify functional groups and study intermolecular interactions.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the compound and its derivatives. nih.govrasayanjournal.co.in

Computational Modeling:

Density Functional Theory (DFT): DFT calculations are widely used to predict molecular geometries, electronic properties (such as frontier molecular orbitals and electrostatic potential maps), and spectroscopic parameters. researchgate.net These calculations can help rationalize observed reactivity and guide the design of new experiments.

Molecular Docking: In the context of medicinal chemistry, computational docking studies can predict the binding interactions of this compound derivatives with biological targets. nih.gov

The synergy between experimental data and theoretical calculations provides a deeper understanding of the molecule's behavior at the atomic level. For example, comparing experimental NMR chemical shifts with DFT-calculated values can help to confirm the proposed structure and conformation. researchgate.net

Potential for New Material Science Applications

The incorporation of fluorine atoms into organic molecules can impart unique properties, making them valuable for material science applications. numberanalytics.comnumberanalytics.com Fluorinated compounds often exhibit enhanced thermal stability, chemical resistance, and specific optical and electronic properties. numberanalytics.comyoutube.com

The structure of this compound suggests its potential as a building block for advanced materials:

Polymers: The amino group provides a site for polymerization, potentially leading to the synthesis of novel fluorinated polyamides or polyimides. These materials could possess desirable properties such as high thermal stability and low dielectric constants, making them suitable for applications in electronics and aerospace. man.ac.ukrsc.org

Liquid Crystals: The rigid aromatic core and the presence of polar substituents are features often found in liquid crystalline materials. Derivatives of this compound could be explored for their liquid crystalline properties.

Organic Light-Emitting Diodes (OLEDs): The fluorescent nature of many aromatic amines and the electronic effects of the fluorine substituent could make derivatives of this compound candidates for use as emitters or host materials in OLEDs.

Nonlinear Optical (NLO) Materials: The combination of electron-donating and electron-withdrawing groups on the aromatic ring can lead to significant second-order NLO properties, which are useful for applications in telecommunications and optical data processing.

Q & A

Q. What are the standard synthetic routes for 1-(4-amino-2-fluorophenyl)ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves Friedel-Crafts acylation of 4-amino-2-fluorobenzene derivatives. For example, reacting 4-amino-2-fluorobenzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Optimization includes controlling temperature (0–5°C for exothermic reactions), stoichiometric ratios (excess acyl chloride), and solvent selection (e.g., dichloromethane or nitrobenzene). Post-reaction quenching with ice water and purification via recrystallization (ethanol/water) yield the product .

Q. How can structural characterization of this compound be performed to confirm purity and functional groups?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks for the acetyl group (δ ~2.5 ppm for CH₃; ~200 ppm for C=O) and aromatic protons (split due to fluorine coupling).
  • IR : Stretching vibrations for C=O (~1680 cm⁻¹), NH₂ (~3400 cm⁻¹), and C-F (~1200 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 167.1 (C₈H₇FNO⁺) with fragmentation patterns confirming the acetyl and fluorophenyl groups .
  • X-ray Crystallography : Single-crystal analysis using SHELX software resolves bond lengths and angles (e.g., C-F: ~1.34 Å; C=O: ~1.22 Å) .

Advanced Research Questions

Q. How do electronic effects of the amino and fluorine substituents influence the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :
  • Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. The amino group (-NH₂) acts as an electron donor (+M effect), activating the para position, while fluorine (-F) exerts an electron-withdrawing (-I effect), directing electrophiles to the ortho/para positions.
  • Experimental Validation : Compare reaction rates with analogs (e.g., 4-fluoro vs. 4-nitro derivatives) in nucleophilic acyl substitution. Use Hammett plots to quantify substituent effects .

Q. What strategies mitigate competing side reactions (e.g., oxidation or dimerization) during functionalization of the amino group?

  • Methodological Answer :
  • Protection/Deprotection : Protect -NH₂ with tert-butoxycarbonyl (Boc) groups using Boc anhydride in THF. After functionalization (e.g., Suzuki coupling), deprotect with TFA.
  • Solvent/Additive Optimization : Use degassed solvents (e.g., DMF) and radical inhibitors (e.g., BHT) to suppress oxidation. Monitor reaction progress via TLC/HPLC .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for fluorophenyl ethanone derivatives: How can experimental reproducibility be ensured?

  • Methodological Answer :
  • Source Validation : Cross-check data from peer-reviewed journals (e.g., Acta Crystallographica) over commercial databases. For example, NIST reports Tₘ for 1-(4-fluorophenyl)ethanone as 469.2 K , while analogs vary due to substituent effects.
  • Standardized Protocols : Calibrate equipment (DSC/melting point apparatus) and report purity (e.g., ≥99% by GC). Use reference compounds (e.g., acetophenone) for calibration .

Methodological Tools

Q. Which computational methods are most reliable for predicting the thermodynamic properties of this compound?

  • Methodological Answer :
  • Thermochemistry : Use hybrid functionals (e.g., B3LYP) with dispersion corrections (GD3) for enthalpy/entropy calculations. Compare with experimental boiling points (e.g., NIST data ).
  • Solvation Models : Apply COSMO-RS to predict solubility in polar solvents (e.g., DMSO) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.